molecular formula C10H5FN2 B2449954 3-Fluoroquinoline-8-carbonitrile CAS No. 2177264-04-7

3-Fluoroquinoline-8-carbonitrile

Cat. No.: B2449954
CAS No.: 2177264-04-7
M. Wt: 172.162
InChI Key: NQIUYNARBCXFNN-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

3-Fluoroquinoline-8-carbonitrile is associated with several hazards. It is harmful if swallowed or inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivatives . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety. These could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

Mechanism of Action

Target of Action

The primary targets of 3-Fluoroquinoline-8-carbonitrile are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibacterial agents .

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork .

Biochemical Pathways

The action of this compound affects the biochemical pathways related to DNA synthesis. By blocking the progress of the replication fork, it disrupts the normal process of DNA replication, leading to the death of the bacterial cell .

Pharmacokinetics

It is known that quinolones, a class of compounds to which this compound belongs, generally have high gi absorption and are bbb permeant . . These properties can impact the bioavailability of this compound.

Result of Action

The result of the action of this compound at the molecular and cellular level is the inhibition of bacterial DNA synthesis. This leads to the cessation of bacterial growth and eventually, the death of the bacterial cell .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution within the body. Additionally, the presence of other substances, such as food or other drugs, can also affect the pharmacokinetics of this compound .

Preparation Methods

The synthesis of 3-Fluoroquinoline-8-carbonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorine atom on a quinoline ring. This can be done by reacting 3-aminoquinoline with a fluorinating agent . Another method involves the cyclization of appropriate precursors under specific conditions, such as using nanostructured TiO2 photocatalysts under microwave irradiation . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-Fluoroquinoline-8-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction can lead to the formation of quinoline-8-methylamine derivatives.

Comparison with Similar Compounds

3-Fluoroquinoline-8-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.

Properties

IUPAC Name

3-fluoroquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-9-4-7-2-1-3-8(5-12)10(7)13-6-9/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIUYNARBCXFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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